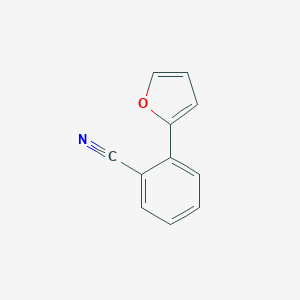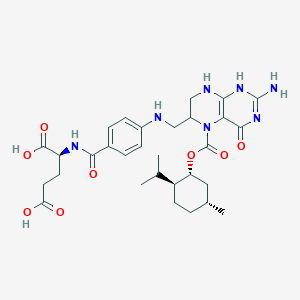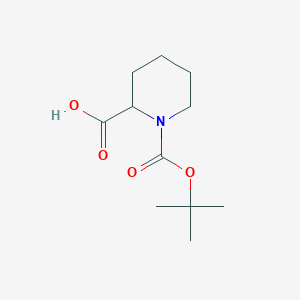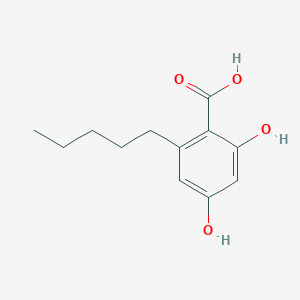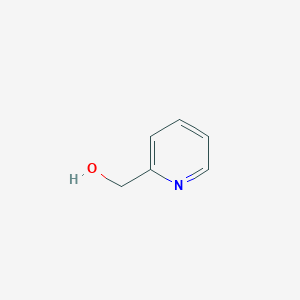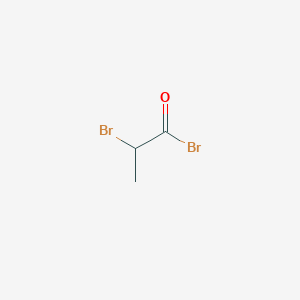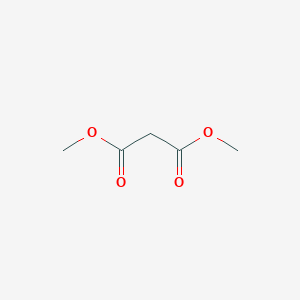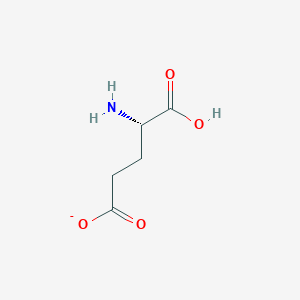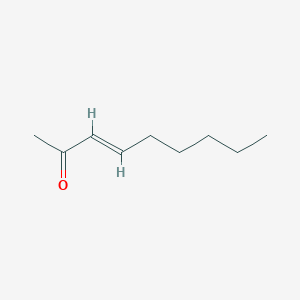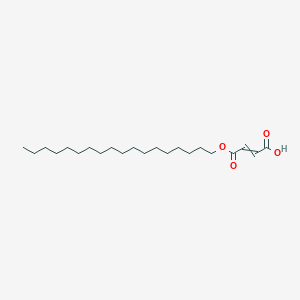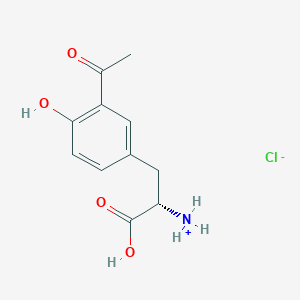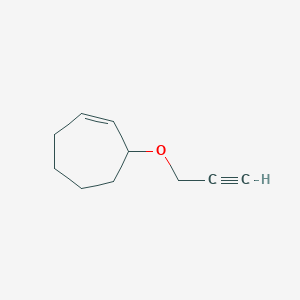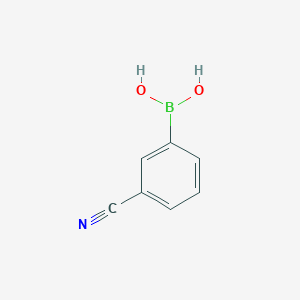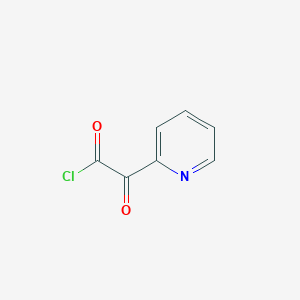
2-Oxo-2-(pyridin-2-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(pyridin-2-yl)acetyl chloride is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.56516 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyridin-2-yl)acetyl chloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
2-Pyridinecarboxylic acid+Thionyl chloride→2-Pyridineacetyl chloride, alpha-oxo-(9CI)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pyridin-2-yl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines to form amides, which are useful intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, amides, and esters, which are valuable in various chemical and pharmaceutical applications.
Scientific Research Applications
2-Oxo-2-(pyridin-2-yl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pyridin-2-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Oxo-2-(pyridin-2-yl)acetyl chloride can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid: The parent compound from which this compound is derived.
2-Pyridineacetyl bromide: A similar compound where the chloride group is replaced with a bromide group, leading to different reactivity and applications.
2-Pyridineacetyl fluoride: Another similar compound with a fluoride group, which has unique properties and uses.
The uniqueness of this compound lies in its specific reactivity and the versatility it offers in chemical synthesis.
Properties
CAS No. |
143668-51-3 |
|---|---|
Molecular Formula |
C7H4ClNO2 |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-oxo-2-pyridin-2-ylacetyl chloride |
InChI |
InChI=1S/C7H4ClNO2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4H |
InChI Key |
OOZYCWZJPHWJSX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
Synonyms |
2-Pyridineacetyl chloride, alpha-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


